molecular formula C21H13ClFN5OS2 B14991819 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B14991819
M. Wt: 469.9 g/mol
InChI Key: IGBAZCMWNJZHMW-UHFFFAOYSA-N
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Description

5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazole ring, an oxadiazole ring, and various substituents such as chlorophenyl, fluorophenyl, and thiophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and suitable leaving groups.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving nitrile oxides and appropriate dipolarophiles.

    Final Coupling: The final compound is obtained by coupling the triazole and oxadiazole intermediates under suitable conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: can be compared with other heterocyclic compounds that contain triazole and oxadiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both triazole and oxadiazole rings, along with the specific substituents, allows for a wide range of chemical reactivity and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C21H13ClFN5OS2

Molecular Weight

469.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H13ClFN5OS2/c22-14-5-3-13(4-6-14)20-25-26-21(28(20)16-9-7-15(23)8-10-16)31-12-18-24-19(27-29-18)17-2-1-11-30-17/h1-11H,12H2

InChI Key

IGBAZCMWNJZHMW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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